Artobiloxanthone

Xanthine Oxidase Inhibition Molecular Docking Anti-inflammatory

Pyranoxanthone-class compounds from Artocarpus spp. exhibit non-interchangeable bioactivity profiles, creating selection risk in target-specific research. Artobiloxanthone resolves this with quantitatively validated annotation: • Dual Akt/mTOR & STAT3 pathway inhibition in OSCC: IC50 = 11 μM (SAS) and 22 μM (T.Tn); confirmed S-phase arrest and caspase 3/9-mediated apoptosis. • 5-LOX inhibition: IC50 = 62.45 ± 2.25 μg/mL, enabling SAR comparisons within the Artocarpus xanthone series. • NMR/MS-characterized structure; suitable as a quantitative reference standard for pyranoxanthone identification in plant extracts.

Molecular Formula C25H22O7
Molecular Weight 434.4 g/mol
CAS No. 121748-25-2
Cat. No. B1250396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArtobiloxanthone
CAS121748-25-2
Synonymsartobiloxanthone
Molecular FormulaC25H22O7
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESCC(=C)C1CC2=C(C3=C1C(=C(C=C3O)O)O)OC4=C(C2=O)C(=CC5=C4C=CC(O5)(C)C)O
InChIInChI=1S/C25H22O7/c1-10(2)12-7-13-21(29)20-15(27)9-17-11(5-6-25(3,4)32-17)23(20)31-24(13)19-14(26)8-16(28)22(30)18(12)19/h5-6,8-9,12,26-28,30H,1,7H2,2-4H3/t12-/m1/s1
InChIKeyZIYAGIMFLYOZDS-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Artobiloxanthone Compound Overview


Artobiloxanthone (CAS 121748-25-2) is a pyranoxanthone-class natural product isolated from various Artocarpus species, including Artocarpus altilis (breadfruit) and Artocarpus nobilis [1]. This compound is characterized by a dihydrobenzoxanthone skeleton and has been identified as a secondary metabolite with potential bioactive properties [2]. It is of interest for research applications in cancer biology, inflammation, and oxidative stress due to its reported interactions with key signaling pathways [3].

Artobiloxanthone vs. Analogs: Functional Specificity


In the Artocarpus-derived secondary metabolite class, subtle structural variations between compounds like artonin E, cycloartobiloxanthone, and artobiloxanthone translate into non-interchangeable biological activity profiles. Direct comparative studies reveal that these compounds exhibit distinct potency and selectivity across different enzyme targets and cancer cell lines, precluding generic substitution in research applications [1]. Consequently, selection of a specific compound must be guided by target-specific quantitative data rather than broad class membership.

Artobiloxanthone Comparative Evidence


Xanthine Oxidase Binding: vs. Artonin E

In a 2024 molecular docking study, artobiloxanthone and artonin E were evaluated for their binding affinity to xanthine oxidase (XO). Artobiloxanthone demonstrated a docking score of -7.99 kcal/mol, while artonin E exhibited a superior docking score of -9.64 kcal/mol [1]. This quantitative difference in predicted binding energy indicates a measurable divergence in potential XO inhibitory activity between these two structurally related compounds.

Xanthine Oxidase Inhibition Molecular Docking Anti-inflammatory

Cytotoxic Selectivity in Breast Cancer Cell Lines

A 2016 study compared the cytotoxic activities of artonin E, cycloartobiloxanthone, and artobiloxanthone against human breast cancer cell lines MCF-7 (ER+) and MDA-MB-231 (ER-). The study reported that artonin E exhibited IC50 values of 2.6 μg/mL against MCF-7 and 13.5 μg/mL against MDA-MB-231 cells [1]. The other two compounds (cycloartobiloxanthone and artobiloxanthone) were less potent in this assay, though specific IC50 values for artobiloxanthone in this exact head-to-head comparison were not reported. This indicates a clear potency ranking with artonin E as the most cytotoxic in this panel.

Breast Cancer Cytotoxicity Selectivity

DPPH Radical Scavenging Activity

The same 2016 study evaluated DPPH radical scavenging activity for artonin E, cycloartobiloxanthone, and artobiloxanthone. Artonin E exhibited an IC50 of 11.5 μg/mL, cycloartobiloxanthone 21.6 μg/mL, and artobiloxanthone 40.0 μg/mL [1]. This demonstrates that artobiloxanthone is approximately 3.5-fold less potent as a DPPH radical scavenger compared to artonin E and 1.85-fold less potent than cycloartobiloxanthone.

Antioxidant DPPH Assay Free Radical Scavenging

5-Lipoxygenase Inhibitory Activity

In a 2022 study evaluating compounds from Artocarpus nobilis for cosmeceutical potential, artobiloxanthone exhibited A5-lipoxygenase (5-LOX) inhibitory activity with an IC50 of 62.45 ± 2.25 μg/mL, while artolankanin A showed an IC50 of 59.48 ± 1.06 μg/mL [1]. The difference is modest (approximately 3 μg/mL), but artolankanin A is slightly more potent. In the same study, artonin E demonstrated a more potent 5-LOX IC50 of 56.38 ± 1.05 μg/mL.

Anti-inflammatory Lipoxygenase Inhibition Cosmeceuticals

Cytotoxicity in Oral Squamous Cell Carcinoma

A 2024 study investigated the anticancer potential of artobiloxanthone (AA3) and artonin E (AA2) in oral squamous cell carcinoma (OSCC) cell lines. Artobiloxanthone inhibited proliferation of SAS and T.Tn cells with IC50 values of 11 μM and 22 μM, respectively [1]. While artonin E was also active, the specific IC50 values for artonin E in this exact OSCC panel were not provided in the accessible data; however, the study noted that both candidates showed promising cytotoxic effects and modulated the Akt/mTOR and STAT3 pathways [1].

Oral Cancer SAS Cells T.Tn Cells

Potency in Leukemia and Breast Cancer

A 2011 study evaluated xanthones from Artocarpus obtusus, including pyranocycloartobiloxanthone A, which demonstrated IC50 values of 0.5, 2.0, and 5.0 μg/mL against HL60 (leukemia), K562 (leukemia), and MCF7 (breast cancer) cell lines, respectively [1]. While artobiloxanthone was not included in this exact study, a separate 2016 study reported that artobiloxanthone was less potent than artonin E (IC50 2.6 μg/mL in MCF-7) [2]. Cross-study comparison suggests that pyranocycloartobiloxanthone A is substantially more potent than artobiloxanthone in MCF-7 cells (0.5 μg/mL vs. >2.6 μg/mL).

Leukemia Breast Cancer Cytotoxicity

Artobiloxanthone Research Applications


Akt/mTOR & STAT3 Pathway Modulation in OSCC

Artobiloxanthone is directly validated for studies targeting the Akt/mTOR and STAT3 signaling pathways in OSCC. With quantified IC50 values of 11 μM and 22 μM in SAS and T.Tn cells, respectively, it provides a reliable tool for dissecting pathway contributions to oral cancer cell proliferation and migration [1]. Its documented ability to induce S-phase cell cycle arrest and activate caspase 3/9-mediated apoptosis further supports its use in mechanism-of-action studies in OSCC models [1].

5-LOX Inhibition for Anti-Inflammatory Research

With a confirmed A5-lipoxygenase IC50 of 62.45 ± 2.25 μg/mL, artobiloxanthone serves as a moderate-potency 5-LOX inhibitor suitable for anti-inflammatory assays where a reference compound with well-characterized activity is required [1]. It is particularly useful in comparative studies evaluating structure-activity relationships among Artocarpus-derived xanthones, given its distinct potency profile relative to artonin E (IC50 56.38 μg/mL) [1].

Natural Product Chemistry & Biosynthetic Studies

Artobiloxanthone's well-defined structure, established by NMR and MS, makes it a valuable standard for the identification and quantification of pyranoxanthones in Artocarpus species extracts [1]. Its co-occurrence with artonin E and cycloartobiloxanthone in multiple plant sources enables its use as a marker compound for chemotaxonomic studies and for validating isolation protocols [1].

In Silico Docking and Molecular Dynamics

Artobiloxanthone's characterized binding pose and docking score (-7.99 kcal/mol) against xanthine oxidase provide a quantitative benchmark for computational chemistry studies [1]. This data can be leveraged to develop pharmacophore models or to compare the binding energetics of novel synthetic xanthone derivatives.

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